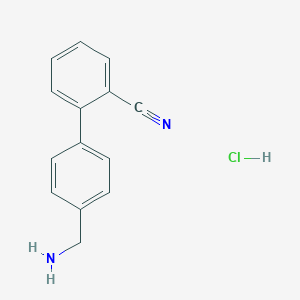

4-Aminomethyl-2'-cyanobiphenyl hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-(aminomethyl)phenyl]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2.ClH/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16;/h1-8H,9,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZCPEKLZDOXLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635348 | |

| Record name | 4'-(Aminomethyl)[1,1'-biphenyl]-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124807-10-9 | |

| Record name | 4'-(Aminomethyl)[1,1'-biphenyl]-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The biphenyl core is assembled via a manganese-catalyzed Grignard coupling between o-chlorobenzonitrile and p-tolylmagnesium chloride . Key parameters include:

Industrial-Scale Protocol

-

Grignard Reagent Preparation :

-

Coupling Reaction :

-

Purification :

Bromination to 4'-Bromomethyl-2-cyanobiphenyl

Radical-Initiated Bromination

The methyl group at the 4'-position is selectively brominated using Br₂ in a halogenated solvent:

Process Optimization

-

Selectivity : Bromine achieves 90–95% monobromination selectivity, avoiding di- or tribrominated byproducts.

-

Workup :

Amination and Hydrochloride Formation

Nucleophilic Substitution

The bromomethyl intermediate undergoes amination with ammonia or ammonium hydroxide to introduce the aminomethyl group:

Analyse Chemischer Reaktionen

Reaktionstypen

Madecassosid durchläuft verschiedene chemische Reaktionen, darunter:

Hydrolyse: Zerfall in seine Aglyconform, Madecassinsäure, und Zuckerreste.

Oxidation: Umwandlung in oxidierte Derivate unter bestimmten Bedingungen.

Reduktion: Reduktion funktioneller Gruppen zur Bildung verschiedener Derivate.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure oder enzymatische Bedingungen werden verwendet, um Madecassosid in Madecassinsäure zu hydrolysieren.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Wichtigste gebildete Produkte

Madecassinsäure: Wird durch Hydrolyse gebildet.

Oxidierte Derivate: Werden durch Oxidationsreaktionen gebildet.

Reduzierte Derivate: Werden durch Reduktionsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Madecassol entfaltet seine Wirkung über mehrere Mechanismen:

Wundheilung: Fördert die Kollagensynthese und Angiogenese und beschleunigt den Heilungsprozess.

Entzündungshemmend: Hemmt die Produktion von proinflammatorischen Zytokinen und Enzymen.

Antioxidativ: Fängt freie Radikale ab und reduziert oxidativen Stress.

Molekulare Ziele: Zu den Zielen gehören kollagenproduzierende Zellen, Entzündungswege und oxidative Stresswege

Wirkmechanismus

Madecassol exerts its effects through several mechanisms:

Wound Healing: Promotes collagen synthesis and angiogenesis, accelerating the healing process.

Anti-Inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes.

Antioxidant: Scavenges free radicals and reduces oxidative stress.

Molecular Targets: Targets include collagen-producing cells, inflammatory pathways, and oxidative stress pathways

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 4-aminomethyl-2'-cyanobiphenyl hydrochloride with structurally or functionally related compounds identified in the evidence. Key differences in substituents, physicochemical properties, and applications are highlighted.

Table 1: Structural and Physicochemical Comparison

Notes:

- The cyano group (-CN) offers distinct reactivity (e.g., nitrile hydrolysis to carboxylic acids) absent in chloro- or methyl-substituted analogs . Aminomethyl groups (-CH2NH2) are common in bioactive molecules, facilitating hydrogen bonding and solubility, as seen in benzimidazole derivatives .

- Physicochemical Properties: The target compound’s calculated molecular weight (~244.72) is higher than most analogs, likely influencing solubility and bioavailability. Melting points for analogs vary widely (e.g., 262°C for 2-amino-4'-chloroacetophenone HCl vs. unreported values for others), suggesting differences in crystallinity and stability.

- Applications: While 4-(aminomethyl)-2-methylbenzoic acid HCl is explicitly used in pharmaceuticals and agrochemicals , the target compound’s nitrile group may expand its utility in materials science (e.g., polymer precursors). Benzimidamide HCl’s role in enzyme inhibition implies that the target compound’s amine could similarly interact with biological targets.

Biologische Aktivität

4-Aminomethyl-2'-cyanobiphenyl hydrochloride (AM-BC) is a synthetic compound with the molecular formula C₁₄H₁₃ClN₂. It is characterized by its biphenyl structure, which includes an amino group and a cyanide group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. This article explores the biological activity of AM-BC, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of this compound

The synthesis of AM-BC typically involves several multi-step organic reactions. The process can be summarized as follows:

- Starting Materials : The synthesis often begins with commercially available biphenyl derivatives.

- Functionalization : Introduction of the amino and cyano groups through nucleophilic substitution reactions.

- Formation of Hydrochloride Salt : The final step involves the formation of the hydrochloride salt to enhance solubility.

The synthesis has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structure and purity .

Antiproliferative Effects

Research suggests that AM-BC exhibits antiproliferative effects , indicating its potential to inhibit cell growth. Preliminary studies have shown that AM-BC may slow down or inhibit the proliferation of various cancer cell lines. However, these findings are still in early stages, necessitating further investigation to elucidate the underlying mechanisms and therapeutic potential .

The biological activity of AM-BC is thought to be linked to its ability to interact with specific biological targets. Potential mechanisms include:

- Inhibition of Enzymatic Activity : AM-BC may inhibit certain enzymes involved in cellular proliferation.

- Receptor Binding : Interaction studies indicate that AM-BC has binding affinity for various biological receptors, which could modulate signaling pathways critical for cell growth and survival .

Comparative Analysis with Similar Compounds

To better understand the unique properties of AM-BC, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Bromomethyl-2'-cyanobiphenyl | Contains bromine instead of amine | Used primarily as a synthetic intermediate |

| N-(2'-Cyanobiphenyl-4-ylmethyl)-L-valine Methyl Ester Hydrochloride | Incorporates an amino acid derivative | Exhibits unique biological activity related to peptide synthesis |

| 4-(Aminomethyl)benzonitrile hydrochloride | Similar amine functionality | Focused on different therapeutic applications |

These comparisons highlight the distinct role of AM-BC in medicinal chemistry, particularly regarding its potential applications in cancer therapy .

Future Directions

Further research is essential to fully characterize the biological activity of this compound. Key areas for future studies include:

- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile.

- Mechanistic Studies : Elucidating the precise molecular targets and pathways affected by AM-BC.

- Therapeutic Applications : Exploring its potential as a therapeutic agent in various disease models.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 4-Aminomethyl-2'-cyanobiphenyl hydrochloride with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to minimize side products. For example, use reductive amination for the aminomethyl group and monitor intermediates via HPLC. Purify via recrystallization in ethanol/water mixtures, ensuring residual solvents are removed under vacuum (40–50°C). Validate purity using H NMR (e.g., integration of aromatic protons at δ 7.2–8.0 ppm) and LC-MS (target molecular ion at m/z ~269 for the free base).

Q. How can researchers characterize the crystalline structure of this compound?

- Methodological Answer : Employ synchrotron X-ray diffraction (XRD) with a wavelength of 0.7–1.0 Å to resolve high-angle reflections. For non-crystalline samples, use molecular dynamics (MD) simulations (e.g., Nanoscale Molecular Dynamics package ) with the AMBER force field to model the biphenyl backbone and cyanophenyl interactions. Compare simulated radial distribution functions (RDFs) with experimental pair distribution functions (PDFs) from X-ray scattering.

Q. What stability studies are critical for handling this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C). Monitor hydrolysis of the cyanobiphenyl group via UV-Vis spectroscopy (absorption peak at 280 nm). For ionic strength effects, use phosphate-buffered saline (PBS) and analyze chloride ion release via ion chromatography. Store lyophilized samples at -20°C in argon-filled vials to prevent oxidation.

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be designed to study the solvation dynamics of this compound?

- Methodological Answer : Use the GROMACS package with the CHARMM36 force field. Apply the Berendsen thermostat (coupling time constant = 0.1 ps) for temperature control and the Particle Mesh Ewald (PME) method for long-range electrostatics (grid spacing ≤1.0 Å) . Simulate in explicit solvent (e.g., TIP3P water) for 100 ns. Analyze hydrogen bonding (e.g., between the aminomethyl group and water) using VMD’s Hbonds plugin.

Q. How can contradictions in experimental vs. computational data for the compound’s dipole moment be resolved?

- Methodological Answer : Compare experimental dipole moments (measured via dielectric spectroscopy in non-polar solvents) with density functional theory (DFT) calculations (B3LYP/6-311+G(d,p) level). Account for solvent effects using the polarizable continuum model (PCM). If discrepancies persist (>10%), re-examine conformational sampling in MD simulations (e.g., torsional angles of the biphenyl group) .

Q. What strategies are recommended for studying the compound’s interactions with lipid bilayers?

- Methodological Answer : Use coarse-grained MD (MARTINI force field) to model insertion into 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayers. Calculate partition coefficients via umbrella sampling. Validate with fluorescence quenching assays using 1,6-diphenyl-1,3,5-hexatriene (DPH) as a probe.

Data Analysis and Validation

Q. How should researchers validate the accuracy of force field parameters for this compound in MD simulations?

- Methodological Answer : Compare simulated density (predicted ~1.2 g/cm³) with experimental pycnometry data. Validate torsional potentials by matching simulated NMR coupling constants (e.g., biphenyl dihedral angles) to experimental values. Adjust Lennard-Jones parameters if deviations exceed 5% .

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthesis?

- Methodological Answer : Apply principal component analysis (PCA) to FTIR spectra (400–4000 cm⁻¹) of 10+ batches. Use Hotelling’s T² test to identify outliers. For impurity profiling, integrate GC-MS peak areas and apply ANOVA to assess significance (p < 0.05).

Safety and Handling

Q. What protocols mitigate risks associated with this compound’s acute toxicity?

- Methodological Answer : Follow OECD Guideline 423 for acute oral toxicity testing in rodents. Use PPE (nitrile gloves, N95 masks) during handling. Store in secondary containment with desiccants. For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.